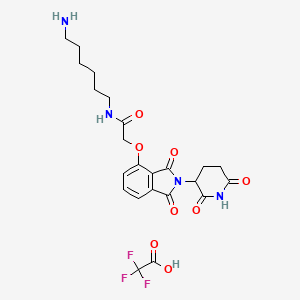

E3 Ligase Ligand-Linker Conjugates 25 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

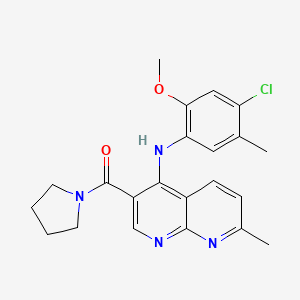

El mecanismo de acción de Talidomida-O-amido-C6-NH2 (TFA) implica su papel como ligando para la ligasa de ubiquitina E3 cereblón. El compuesto se une al cereblón, facilitando el reclutamiento de proteínas diana para la ubiquitinación y la posterior degradación por el proteasoma.

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-amido-C6-NH2 (TFA) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the E3 ligase ligand, which is part of the compound .

Cellular Effects

Thalidomide-O-amido-C6-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Thalidomide-O-amido-C6-NH2 (TFA) is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Thalidomide-O-amido-C6-NH2 (TFA) can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C6-NH2 (TFA) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thalidomide-O-amido-C6-NH2 (TFA) is involved in various metabolic pathways. It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thalidomide-O-amido-C6-NH2 (TFA) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Thalidomide-O-amido-C6-NH2 (TFA) and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Talidomida-O-amido-C6-NH2 (TFA) implica la conjugación de un ligando de cereblón basado en talidomida con un enlace. El proceso generalmente incluye los siguientes pasos:

Formación del Ligando de Cereblón: El ligando de cereblón se deriva de la talidomida a través de una serie de reacciones químicas.

Adición del Enlace: El enlace, que es una cadena alquílica con un grupo amino terminal, se une al ligando de cereblón.

Conjugación Final: El producto final, Talidomida-O-amido-C6-NH2 (TFA), se obtiene al conjugar el ligando de cereblón-enlace con ácido trifluoroacético (TFA) para mejorar la solubilidad y la estabilidad

Métodos de Producción Industrial: La producción industrial de Talidomida-O-amido-C6-NH2 (TFA) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis a Gran Escala: Síntesis a gran escala del ligando de cereblón y el enlace.

Purificación: Purificación de los productos intermedios para asegurar alta pureza.

Conjugación Final y Envasado: Conjugación con TFA y envasado para su distribución

Análisis De Reacciones Químicas

Tipos de Reacciones: Talidomida-O-amido-C6-NH2 (TFA) experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en el grupo amino.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo presentes en la porción de talidomida.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino y carbonilo

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de Talidomida-O-amido-C6-NH2 (TFA) con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Talidomida-O-amido-C6-NH2 (TFA) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado en la síntesis de PROTAC para la degradación de proteínas dirigidas.

Biología: Empleado en estudios que involucran interacciones proteína-proteína y vías de señalización celular.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en cáncer y enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y sondas químicas

Comparación Con Compuestos Similares

Compuestos Similares:

Talidomida-NH-C6-NH2: Otro conjugado de ligando de cereblón-enlace con propiedades similares.

Talidomida-4-OH: Un ligando de cereblón basado en talidomida utilizado en la síntesis de PROTAC.

Ligando de Ligasa E3 8: Un ligando para la ligasa de ubiquitina E3 utilizado en la formación de PROTAC

Singularidad: Talidomida-O-amido-C6-NH2 (TFA) es única debido a su estructura de enlace específica, que mejora su solubilidad y estabilidad. Esto lo hace particularmente efectivo en la síntesis de PROTAC y otras aplicaciones que requieren alta estabilidad y solubilidad .

Propiedades

IUPAC Name |

N-(6-aminohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O6.C2HF3O2/c22-10-3-1-2-4-11-23-17(27)12-31-15-7-5-6-13-18(15)21(30)25(20(13)29)14-8-9-16(26)24-19(14)28;3-2(4,5)1(6)7/h5-7,14H,1-4,8-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNGJZWEJKPKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)

![Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2905072.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)